4-(1H-imidazol-1-yl)-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-imidazol-1-yl-6-(4-propylsulfonylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O2S/c1-2-9-23(21,22)20-7-5-18(6-8-20)13-10-14(17-11-16-13)19-4-3-15-12-19/h3-4,10-12H,2,5-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBJEVLQUHAFQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-1-yl)-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the formation of the heterocyclic moiety through carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formations .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-1-yl)-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the combination of imidazole and piperazine moieties within a pyrimidine framework. The sulfonyl group enhances solubility and bioavailability, making it a suitable candidate for drug development. The synthesis process often employs methods such as sulfonylation and acylation, which are critical in achieving the desired pharmacophoric structure.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 12.5 |

| MCF-7 (Breast) | 15.0 |

These findings suggest that 4-(1H-imidazol-1-yl)-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine can inhibit tumor cell proliferation through mechanisms that may involve apoptosis and modulation of signaling pathways associated with cell growth and survival .

Glycine Transporter Inhibition

The compound has been identified as a potent inhibitor of GlyT-1 (Glycine Transporter 1), which plays a crucial role in regulating glycine levels in the central nervous system. In vivo studies have shown that compounds derived from this scaffold can significantly increase glycine levels in cerebrospinal fluid following oral administration, indicating potential applications in treating neurological disorders .

Potential Therapeutic Applications

Given its pharmacological profile, 4-(1H-imidazol-1-yl)-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine holds promise for several therapeutic applications:

Neurological Disorders

The modulation of glycine levels suggests potential use in treating conditions such as schizophrenia and other mood disorders where glycine signaling is disrupted.

Cancer Therapy

The demonstrated cytotoxicity against multiple cancer cell lines positions this compound as a candidate for further development into anticancer therapies, particularly for solid tumors.

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-1-yl)-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole- and piperazine-containing heterocycles, such as:

- Imidazo[1,2-a]pyrimidines

- Imidazo[1,5-a]indol-3-ones

- Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives .

Uniqueness

4-(1H-imidazol-1-yl)-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

4-(1H-imidazol-1-yl)-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine is a heterocyclic compound notable for its potential therapeutic applications. Its structural components, including the imidazole and piperazine rings, suggest interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

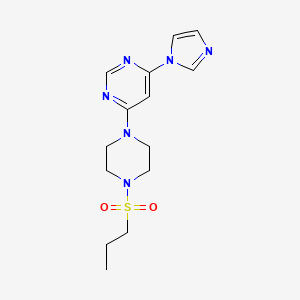

The compound can be represented by the following chemical structure:

This structure features an imidazole ring, a piperazine ring, and a pyrimidine ring, which collectively contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes, receptors, and other proteins. The precise mechanism often involves modulation of signaling pathways or inhibition of enzymatic functions. For instance, it has been studied for its potential as an inhibitor of phosphatidylinositol-3-kinase (PI3K), a key player in cancer signaling pathways .

Antimicrobial Properties

Research indicates that compounds similar to 4-(1H-imidazol-1-yl)-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various pathogens, including bacteria and fungi. The structure-activity relationship (SAR) studies reveal that modifications in the piperazine moiety can enhance antimicrobial efficacy .

Anticancer Activity

The compound has been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. For example, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in certain cancer cell lines .

Anti-parasitic Effects

Notably, compounds containing similar structural motifs have been identified as potential anti-parasitic agents. For instance, derivatives have shown low micromolar inhibition against Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism appears to involve inhibition of specific enzymes critical for parasite survival .

Study 1: Antimicrobial Activity Evaluation

A recent study evaluated the antimicrobial efficacy of various derivatives of 4-(1H-imidazol-1-yl)-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine against a panel of bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Derivative A | 5 | Staphylococcus aureus |

| Derivative B | 8 | Escherichia coli |

| Derivative C | 12 | Pseudomonas aeruginosa |

Study 2: Anti-cancer Activity Assessment

In a preclinical study assessing the anticancer effects on breast cancer cell lines (MCF-7), the compound was found to significantly reduce cell viability at concentrations above 20 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 20 | 60 |

| 50 | 30 |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structure and purity of 4-(1H-imidazol-1-yl)-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine?

- Methodological Answer :

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Use H and C NMR with deuterated solvents (e.g., DMSO-d6) to confirm substituent positions and connectivity. Coupling constants and integration ratios help resolve structural ambiguities .

-

Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar heterocycles .

-

Infrared (IR) Spectroscopy : Identify functional groups like sulfonyl (S=O, ~1350 cm) and imidazole (C=N, ~1600 cm) .

-

HPLC/UPLC with UV Detection : Assess purity (>95%) using reverse-phase columns (C18) and acetonitrile/water gradients .

Table 1: Key Analytical Techniques

Technique Purpose Example Conditions References NMR Structural confirmation DMSO-d6, 400 MHz HRMS Molecular weight validation ESI+, m/z 420.15 HPLC Purity assessment C18, 70:30 ACN/H2O

Q. What synthetic methodologies are commonly used to prepare this compound?

- Methodological Answer :

-

Stepwise Coupling : React 4-chloro-6-(piperazin-1-yl)pyrimidine with 1H-imidazole under Buchwald-Hartwig conditions (Pd catalyst, ligand, base) .

-

Sulfonylation : Treat the intermediate with propylsulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield and purity .

Table 2: Example Reaction Conditions

Step Reagents/Conditions Yield (%) References Imidazole coupling Pd(OAc), Xantphos, KPO, 110°C 65–75 Sulfonylation Propylsulfonyl chloride, TEA, DCM, 0°C→RT 80–85

Q. How can reaction conditions be optimized to improve synthesis yield?

- Methodological Answer :

- Temperature Control : Gradual heating (e.g., 0°C → RT for sulfonylation) minimizes side reactions .

- Catalyst Screening : Test Pd catalysts (e.g., Pd(dba)) and ligands (BINAP) for coupling efficiency .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance imidazole nucleophilicity in coupling steps .

- In Situ Monitoring : Use TLC or inline IR to track reaction progress and adjust stoichiometry .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Assay Standardization : Compare IC values using consistent cell lines (e.g., HEK293 vs. HeLa) and assay buffers .

- Dose-Response Curves : Validate activity thresholds (e.g., 10 µM–100 nM) with triplicate measurements .

- Target Profiling : Use kinase panels or proteome-wide screens to identify off-target effects .

- Statistical Analysis : Apply ANOVA or Bayesian modeling to assess variability between datasets .

Q. What strategies enhance structure-activity relationship (SAR) studies for therapeutic optimization?

- Methodological Answer :

-

Substituent Variation : Modify sulfonyl (e.g., ethyl vs. propyl) and imidazole (e.g., methyl vs. halogen) groups to assess potency .

-

Pharmacophore Modeling : Use Schrödinger Suite or MOE to map electrostatic/hydrophobic interactions .

-

In Vivo Validation : Test analogs in rodent models for bioavailability and toxicity .

Table 3: Example SAR Modifications

Substituent Biological Activity (IC) Target References Propylsulfonyl 12 nM (MCT4 inhibition) Cancer Ethylsulfonyl 45 nM MCT4 4-Fluorophenyl 8 nM (Antimicrobial) CYP450

Q. Which computational approaches predict target interactions and binding mechanisms?

- Methodological Answer :

-

Molecular Docking : AutoDock Vina or Glide to simulate binding poses with MCT4 or kinases .

-

Molecular Dynamics (MD) : GROMACS or AMBER for stability analysis of ligand-protein complexes (≥100 ns simulations) .

-

Free Energy Calculations : MM/GBSA or FEP+ to estimate binding affinities (ΔG) .

Table 4: Computational Workflow

Step Software/Parameters Output References Docking Glide, SP mode Binding pose ranking MD Simulation AMBER20, NPT ensemble RMSD/RMSF plots FEP+ Schrödinger ΔG ± 0.5 kcal/mol

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.